

Spectroscopic Analysis of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide

Cat. No.: B040645

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide**, a sulfonamide derivative of potential interest in medicinal chemistry. The following sections detail the methodologies for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) for the structural elucidation and characterization of this compound. The presented data is illustrative and based on the analysis of structurally similar compounds.

Data Presentation

The following tables summarize the expected quantitative data from the spectroscopic analysis of **N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide**.

Table 1: ^1H NMR (Proton NMR) Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.65	s	1H	Ar-OH
7.62	d	2H	Ar-H (ortho to SO ₂)
7.38	d	2H	Ar-H (meta to SO ₂)
7.05	d	2H	Ar-H (ortho to OH)
6.75	d	2H	Ar-H (meta to OH)
3.15	s	3H	N-CH ₃
2.40	s	3H	Ar-CH ₃

Table 2: ¹³C NMR (Carbon NMR) Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
156.5	C-OH
143.8	C-SO ₂
135.2	C-CH ₃ (on tosyl)
130.0	C (ipso, N-substituted)
129.5	Ar-CH (meta to SO ₂)
127.8	Ar-CH (ortho to SO ₂)
125.0	Ar-CH (ortho to OH)
115.8	Ar-CH (meta to OH)
38.0	N-CH ₃
21.0	Ar-CH ₃

Table 3: IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Broad	O-H stretch (phenolic)
3050	Medium	Aromatic C-H stretch
2925	Weak	Aliphatic C-H stretch
1595, 1500	Strong	Aromatic C=C stretch
1340	Strong	Asymmetric SO ₂ stretch
1160	Strong	Symmetric SO ₂ stretch
1250	Medium	C-N stretch
1180	Medium	C-O stretch (phenolic)

Table 4: MS (Mass Spectrometry) Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
293	85	[M] ⁺ (Molecular Ion)
155	100	[CH ₃ C ₆ H ₄ SO ₂] ⁺
138	40	[M - CH ₃ C ₆ H ₄ SO ₂] ⁺
123	65	[HOC ₆ H ₄ NCH ₃] ⁺
91	55	[C ₇ H ₇] ⁺ (Tropylium ion)
77	30	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz NMR spectrometer.

Procedure:

- Sample Preparation: Dissolve 5-10 mg of **N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide** in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer.
 - Acquire a one-dimensional proton spectrum with a spectral width of 0-12 ppm.
 - Use a pulse angle of 30 degrees and a relaxation delay of 2 seconds.
 - Accumulate 16 scans for a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with a spectral width of 0-200 ppm.
 - Use a proton-decoupled pulse sequence.
 - Accumulate 1024 scans.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

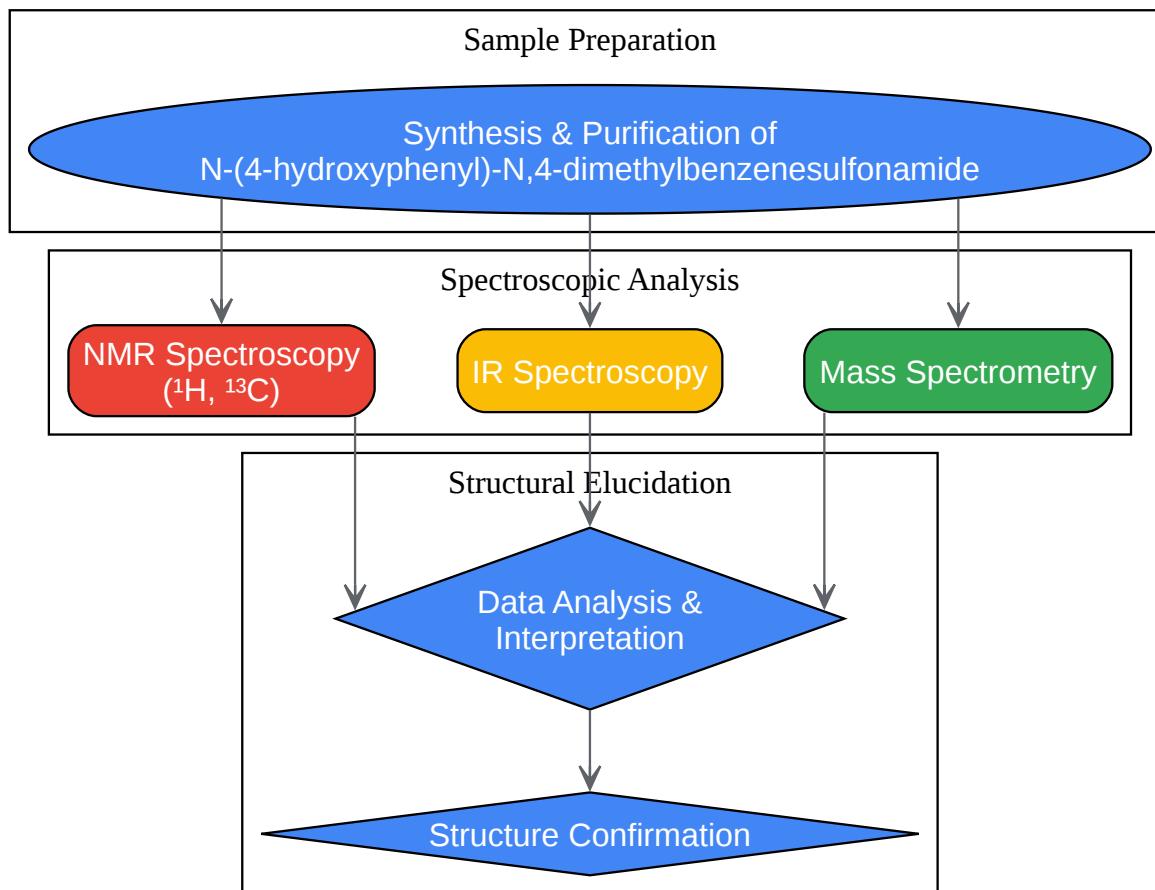
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

- Sample Preparation: Place a small amount of the solid **N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide** sample directly onto the ATR crystal.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal.
 - Record the sample spectrum from 4000 to 400 cm^{-1} .
 - Co-add 32 scans to improve the signal-to-noise ratio.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H, C-H, C=C, SO_2).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.


Instrumentation: A mass spectrometer with an Electron Ionization (EI) source. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[\[1\]](#)

Procedure:

- Sample Introduction: Introduce a small amount of the sample into the ion source, either directly via a solid probe or after separation by gas chromatography.
- Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
- Detection: Detect the ions and generate a mass spectrum.
- Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. High-resolution mass spectrometry can be used to determine the exact mass and elemental composition.[\[2\]](#)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like **N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide**.

This guide provides a foundational understanding of the spectroscopic techniques used to characterize **N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide**. The combination of NMR, IR, and MS provides complementary information that is essential for unambiguous structure determination in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of N-(4-hydroxyphenyl)-N,4-dimethylbenzenesulfonamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b040645#spectroscopic-analysis-of-n-4-hydroxyphenyl-n-4-dimethylbenzenesulfonamide-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com